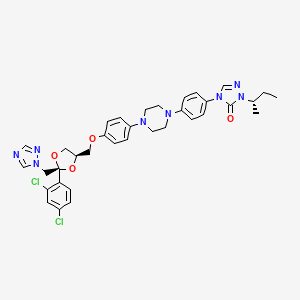

Itraconazole, (S)-(-)-

Description

BenchChem offers high-quality Itraconazole, (S)-(-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Itraconazole, (S)-(-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

154003-20-0 |

|---|---|

Molecular Formula |

C35H38Cl2N8O4 |

Molecular Weight |

705.6 g/mol |

IUPAC Name |

2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31+,35+/m0/s1 |

InChI Key |

VHVPQPYKVGDNFY-ARROIKNCSA-N |

Isomeric SMILES |

CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of (S)-(-)-Itraconazole: An In-depth Technical Guide

Abstract

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent, recognized for its efficacy against a wide range of fungal infections. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low aqueous solubility.[1][2][3] Its clinical formulation is a 1:1:1:1 racemic mixture of four stereoisomers.[4][5] Beyond its primary antifungal activity, which stems from the inhibition of fungal ergosterol (B1671047) synthesis, Itraconazole has garnered significant interest in oncology for its ability to inhibit the Hedgehog signaling pathway and angiogenesis.[4][6] This guide provides a comprehensive overview of the core physicochemical properties of Itraconazole, intended for researchers, scientists, and professionals in drug development. It details its chemical and physical characteristics, solubility profile, and solid-state properties, supplemented with experimental protocols and diagrams of its key signaling pathways.

Chemical and Physical Properties

Itraconazole is a synthetic triazole derivative with a complex molecular structure containing three chiral centers.[4] It is a white, crystalline powder.[7] The fundamental identifying and physicochemical characteristics are summarized in the tables below.

Table 1: General Properties of Itraconazole

| Property | Value | Reference |

| IUPAC Name | (±)-1-[(RS)-sec-butyl]-4-[p-[4-[p-[[(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-Δ²-1,2,4-triazolin-5-one | [4] |

| CAS Number | 84625-61-6 | [4][8] |

| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | [4][9] |

| Molecular Weight | 705.64 g/mol | [4] |

| Appearance | White, crystalline powder | [7] |

Table 2: Key Physicochemical Parameters of Itraconazole

| Parameter | Value | Conditions | Reference |

| Melting Point | 165 - 169 °C | [4][7][8][10] | |

| pKa | 3.7 | [8][9][11] | |

| LogP (n-octanol/water) | 5.66 | pH 8.1 | [9][10] |

Solubility Profile

Itraconazole's very low aqueous solubility is a critical factor in its formulation and bioavailability. It is a weakly basic compound (pKa = 3.7) and, consequently, its solubility is highly pH-dependent, increasing in acidic environments.[11][12][13]

Table 3: Aqueous Solubility of Itraconazole

| pH / Condition | Solubility | Temperature | Reference |

| pH 1.0 | ~4 µg/mL | Not specified | [13] |

| pH 1.6 | 7.8 ± 0.4 × 10⁻⁶ mol/L | 20 °C | [4] |

| Neutral pH | ~1 ng/mL | Not specified | [14] |

| Deionized Water | < 1 ng/L | Not specified | [13] |

The solubility of Itraconazole has been evaluated in various organic solvents, showing a general trend of increased solubility in non-polar solvents and with rising temperatures.[15][16] It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide.[17]

Table 4: Solubility of Itraconazole in Organic Solvents

| Solvent | Qualitative Solubility Trend | Reference |

| 1,4-Dioxane | Highest | [16] |

| Benzene | High | [16] |

| Toluene | High | [16] |

| Ethyl Acetate | High | [16] |

| Octanol | Moderate-High | [16] |

| n-Butanol | Moderate | [16] |

| Isopropyl Alcohol | Moderate | [16] |

| Ethanol | Low-Moderate | [16] |

| 1,4-Butanediol | Low | [16] |

| Methanol | Low | [16] |

| Acetonitrile (B52724) | Low | [16] |

| Dimethyl Sulphoxide (DMSO) | Low | [16] |

| Water | Lowest | [16] |

Solid-State Characterization

The solid-state properties of Itraconazole are crucial for its stability, dissolution, and manufacturability. The drug exists as a crystalline solid, and its clinical form is a racemic mixture of four distinct stereoisomers.[4][5] The crystalline nature of Itraconazole has been confirmed through techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[18][19] DSC analysis shows a sharp endothermic peak corresponding to its melting point at approximately 167 °C, which is characteristic of a crystalline substance.[18] PXRD patterns exhibit sharp peaks, further confirming its crystalline structure.[18][20]

Mechanism of Action and Associated Signaling Pathways

Itraconazole exhibits distinct mechanisms of action for its antifungal and anticancer activities.

Antifungal Mechanism of Action

The primary antifungal effect of Itraconazole is the disruption of the fungal cell membrane. It specifically inhibits lanosterol (B1674476) 14α-demethylase, a fungal cytochrome P450 enzyme.[4][21] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[22] The inhibition of this pathway leads to a compromised cell membrane structure and function, ultimately inhibiting fungal growth.[22]

Hedgehog Signaling Pathway Inhibition

Separate from its antifungal action, Itraconazole is a potent antagonist of the Hedgehog (Hh) signaling pathway, a pathway implicated in some forms of cancer.[6] In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits the activity of Smoothened (Smo). When Hh binds to Ptch, this inhibition is relieved, allowing Smo to activate Gli transcription factors.[6] Itraconazole acts on Smo, preventing its ciliary accumulation and subsequent pathway activation, through a mechanism distinct from other known Smo antagonists.[6]

Experimental Methodologies

Standardized protocols are essential for the accurate determination of physicochemical properties. Below are methodologies commonly employed for Itraconazole.

Solubility Determination (Shake-Flask Method)

The shake-flask method, based on the principles described by Higuchi and Connors, is a standard approach for determining equilibrium solubility.[23]

Protocol:

-

Add an excess amount of Itraconazole powder to a known volume of the desired solvent (e.g., buffer of specific pH, organic solvent) in a sealed, stoppered flask.

-

Place the flasks in a constant-temperature incubator shaker (e.g., at 25 °C or 37 °C).

-

Agitate the samples at a constant speed (e.g., 100 rpm) for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[23]

-

After equilibration, cease agitation and allow the flasks to stand undisturbed (e.g., for 24 hours) for the undissolved solid to settle.[23]

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

-

Filter the sample if necessary (e.g., using a 0.45 µm filter).

-

Dilute the filtrate with a suitable solvent (e.g., methanol) to a concentration within the analytical range.[16]

-

Quantify the concentration of dissolved Itraconazole using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 255-263 nm) or HPLC.[16][24]

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline structure of a solid material.

Protocol:

-

Gently pack the Itraconazole powder sample into a sample holder.

-

Place the holder into the diffractometer.

-

Expose the sample to monochromatic X-ray radiation, typically Cu-Kα radiation (λ ≈ 1.54 Å).[25]

-

Scan the sample over a defined range of 2θ angles, for instance, from 4° to 50°.[26]

-

Set the scan rate to a constant speed, such as 2° per minute.[26]

-

The detector records the intensity of the diffracted X-rays at each angle.

-

The resulting diffractogram (a plot of intensity vs. 2θ) provides a unique fingerprint of the crystalline solid.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for separating and quantifying Itraconazole in solution, often used in solubility and formulation studies.

Protocol Example:

-

System: Agilent 1200 series or equivalent.[24]

-

Column: C18 reverse-phase column (e.g., HiQSil C18-HS, 250 × 4.6 mm, 5 µm).[24]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v).[24]

-

Flow Rate: 1.0 mL/min.[24]

-

Detection: UV detector set at a wavelength of 263 nm.[24]

-

Procedure:

-

Prepare a standard stock solution of Itraconazole in a suitable solvent like methanol.[24]

-

Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Inject a fixed volume of the prepared standards and experimental samples into the HPLC system.

-

The retention time for Itraconazole is recorded (e.g., ~7.75 minutes under the specified conditions).[24]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Itraconazole in the experimental samples by interpolating their peak areas from the calibration curve.

-

Conclusion

The physicochemical properties of Itraconazole, particularly its weak basicity, high lipophilicity, and poor aqueous solubility, are defining characteristics that govern its behavior in biological systems and present significant challenges for formulation. A thorough understanding of these properties, from its solid-state structure to its pH-dependent solubility, is fundamental for the development of effective drug delivery systems that can enhance its bioavailability. Furthermore, the elucidation of its dual mechanisms of action against both fungal pathogens and cancer-related signaling pathways underscores its versatility and highlights the continued importance of its study for both infectious disease and oncology researchers.

References

- 1. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. iajpr.com [iajpr.com]

- 4. Itraconazole - Wikipedia [en.wikipedia.org]

- 5. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. Itraconazole | 84625-61-6 [chemicalbook.com]

- 9. Itraconazole [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. jetir.org [jetir.org]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mmcop.edu.in [mmcop.edu.in]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. issrns.pl [issrns.pl]

- 20. researchgate.net [researchgate.net]

- 21. droracle.ai [droracle.ai]

- 22. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 23. tandfonline.com [tandfonline.com]

- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 25. The Influence of Ionizing Radiation on Itraconazole in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antifungal Mechanism of Action of (S)-(-)-Itraconazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itraconazole (B105839) is a broad-spectrum, triazole-class antifungal agent widely utilized in the treatment of both superficial and systemic mycoses.[1] Its therapeutic efficacy is primarily rooted in the highly specific and potent inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This guide provides a detailed examination of the molecular mechanism of (S)-(-)-Itraconazole, quantitative data on its antifungal activity, and comprehensive protocols for key experimental assays used in its characterization.

Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary antifungal activity of itraconazole is achieved through the non-competitive inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme encoded by the ERG11 gene.[2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4]

Itraconazole's mechanism involves the high-affinity binding of its triazole ring to the heme iron atom located in the active site of the CYP51 enzyme.[5] This interaction effectively blocks the enzyme's ability to catalyze the oxidative removal of the 14α-methyl group from its substrate, lanosterol.[3]

The inhibition of lanosterol 14α-demethylase by itraconazole has a dual, detrimental effect on the fungal cell:

-

Depletion of Ergosterol: The blockage of this critical step halts the production of ergosterol. The resulting deficiency compromises the structural integrity, fluidity, and permeability of the fungal cell membrane.[3][6] This disruption impairs the function of essential membrane-bound enzymes and transport proteins, ultimately leading to the cessation of fungal growth and replication (fungistatic effect).[6]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol.[3][7] These abnormal sterols become incorporated into the fungal membrane, further disrupting its structure and function, which can contribute to cell death (fungicidal effect).[7][8]

The selectivity of itraconazole for the fungal CYP51 enzyme over its human homologue is a key factor in its therapeutic index.[9]

Quantitative Data on Antifungal Activity

The in vitro activity of itraconazole is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50).

Enzyme Inhibition and Binding Affinity

The potency of itraconazole against its target enzyme, CYP51, has been characterized through direct binding and inhibition assays.

| Parameter | Fungal Species | Enzyme | Value | Reference |

| IC50 | Candida albicans | CYP51 | 0.4 - 0.6 µM | [9] |

| IC50 | Cryptococcus neoformans | Ergosterol Synthesis | 6.0 ± 4.7 nM | [7] |

| Kd | Candida albicans | CYP51 | 36 ± 9 nM | [10] |

| Kd | Malassezia globosa | CYP51 | ≤ 2 to 11 nM | [11] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Minimum Inhibitory Concentrations (MIC)

MIC values represent the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. These values are highly dependent on the fungal species and strain being tested.

| Fungal Species/Group | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Aspergillus fumigatus | ≤0.03 - >8 | 0.25 - 0.5 | 0.5 - 1 | [12][13] |

| Aspergillus flavus | ≤0.03 - >8 | 0.25 | 0.5 | [12] |

| Aspergillus niger | ≤0.03 - >8 | 0.5 | 1 | [12] |

| Aspergillus terreus | ≤0.03 - >8 | 0.25 | 0.5 | [12] |

| Candida albicans | ≤0.015 - 4 | 0.03 - 0.06 | 0.125 - 0.25 | [12] |

| Candida glabrata | ≤0.015 - 16 | 0.25 | 2 | [12] |

| Candida parapsilosis | ≤0.015 - 1 | 0.03 | 0.125 | [12] |

| Candida tropicalis | ≤0.015 - 2 | 0.06 | 0.25 | [12] |

| Cryptococcus neoformans | ≤0.015 - 1 | 0.06 | 0.25 | [12] |

| Trichophyton spp. | 0.0019 - 0.5 | 0.0313 | N/A | [8] |

| Trichophyton indotineae | N/A | 0.325 (GM) | N/A | [14] |

MIC50/MIC90: The concentration at which 50% and 90% of isolates are inhibited, respectively. GM: Geometric Mean.

Detailed Experimental Protocols

Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38 and EUCAST Standards)

This protocol outlines the standardized method for determining the MIC of itraconazole against fungal isolates.[15][16]

Principle: A standardized inoculum of a fungal isolate is exposed to serial twofold dilutions of itraconazole in a 96-well microtiter plate. The MIC is determined as the lowest drug concentration that causes a specified reduction in growth compared to a drug-free control.[17][18]

Methodology:

-

Antifungal Stock Solution Preparation:

-

Accurately weigh pure itraconazole powder and dissolve in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1280-3200 µg/mL).[19][20]

-

Ensure complete dissolution. Store the stock solution at -70°C until use.

-

-

Inoculum Preparation:

-

For Yeasts (e.g., Candida spp.): Subculture the isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL).[20][21] Dilute this suspension in the test medium (RPMI 1640) to achieve the final target inoculum concentration (0.5-2.5 x 10^3 CFU/mL).

-

For Molds (e.g., Aspergillus spp.): Harvest conidia from a mature culture by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20).[20] Adjust the conidial suspension to the target concentration (e.g., 0.4-5 x 10^4 CFU/mL) using a hemocytometer.[16][20]

-

-

Plate Preparation and Inoculation:

-

Prepare serial twofold dilutions of the itraconazole stock solution in RPMI 1640 medium directly in a 96-well, U-bottom microtiter plate.[16] The final volume in each well should be 100 µL.

-

Include a drug-free well for growth control and a medium-only well for sterility control.

-

Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

-

-

Incubation:

-

MIC Endpoint Determination:

Ergosterol Quantification Assay

This protocol is used to directly measure the effect of itraconazole on ergosterol levels in fungal cells.

Principle: Fungal cells are treated with itraconazole, and total cellular sterols are extracted following saponification of lipids. Ergosterol content is then quantified via spectrophotometry or High-Performance Liquid Chromatography (HPLC) and compared to untreated controls.[1][2]

Methodology:

-

Fungal Culture and Treatment:

-

Grow the fungal culture in a suitable liquid medium to the mid-logarithmic phase.

-

Expose the culture to a specific concentration of itraconazole (e.g., at its MIC or IC50 value) for a defined period (e.g., 16-24 hours). A control culture without itraconazole must be run in parallel.

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by filtration or centrifugation. Wash with sterile water, then dry and record the biomass (dry weight).[1]

-

Add 3 mL of 25% alcoholic potassium hydroxide (B78521) solution (e.g., KOH in a methanol:ethanol mix) to the dried mycelia.[1]

-

Vortex for 1 minute, then incubate the mixture in an 85°C water bath for 1 hour to saponify cellular lipids.[1]

-

-

Sterol Extraction:

-

After cooling, add a mixture of sterile water and n-heptane (or hexane) to the sample.

-

Vortex vigorously to extract the non-saponifiable fraction (containing sterols) into the organic phase.

-

Carefully collect the upper organic (n-heptane/hexane) layer and transfer it to a new tube.

-

-

Quantification:

-

Spectrophotometric Method: Scan the absorbance of the organic extract between 230 and 300 nm. Ergosterol has a characteristic four-peaked curve, with a peak at approximately 282 nm. The ergosterol content can be calculated based on the absorbance values and the dry weight of the fungal cells.

-

HPLC Method: Evaporate the organic solvent and redissolve the sterol extract in a suitable mobile phase (e.g., methanol). Inject the sample into an HPLC system equipped with a C18 column.[1] Detect ergosterol by its absorbance at ~282 nm.[1] Quantify by comparing the peak area to a standard curve prepared with pure ergosterol.

-

-

Data Analysis:

-

Express the final ergosterol content as µg per mg of fungal dry weight.

-

Calculate the percentage of ergosterol inhibition in the itraconazole-treated samples relative to the untreated control.

-

References

- 1. davidmoore.org.uk [davidmoore.org.uk]

- 2. benchchem.com [benchchem.com]

- 3. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EUCAST: Fungi (AFST) [eucast.org]

- 7. Effects of itraconazole on cytochrome P-450-dependent sterol 14 alpha-demethylation and reduction of 3-ketosteroids in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCDR - Itraconazole, Minimum inhibitory concentration, Trichophyton mentagrophytes, Trichophyton violaceum, Voriconazole [jcdr.net]

- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro susceptibility profiles of 16 antifungal drugs against Trichophyton indotineae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 16. journals.asm.org [journals.asm.org]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Manual & Automated | MI [microbiology.mlsascp.com]

- 19. In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Separation of Itraconazole Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of itraconazole's stereoisomers. Itraconazole (B105839), a broad-spectrum triazole antifungal agent, possesses three chiral centers, resulting in a total of eight stereoisomers.[1] The commercially available drug is a 1:1:1:1 racemic mixture of four cis-stereoisomers.[1][2] The distinct pharmacological and toxicological profiles of each stereoisomer necessitate robust and reliable enantioselective analytical methods. This guide details the prevalent chromatographic techniques, experimental protocols, and quantitative data to aid researchers in developing and implementing effective chiral separation strategies for itraconazole.

Itraconazole Stereoisomers

Itraconazole's complex stereochemistry arises from three chiral centers, leading to eight stereoisomers. The two chiral centers on the dioxolane ring can exist in either a cis or trans configuration. The clinical formulation of itraconazole consists of a racemic mixture of the four cis-diastereomers.[1][2] The nomenclature and structure of the four primary cis-stereoisomers are crucial for accurate identification and analysis.

The four cis-stereoisomers are comprised of two enantiomeric pairs:

-

Enantiomeric Pair 1: (+)-(2R,4S,2'R)-itraconazole and (-)-(2S,4R,2'S)-itraconazole

-

Enantiomeric Pair 2: (+)-(2R,4S,2'S)-itraconazole and (-)-(2S,4R,2'R)-itraconazole

The absolute configuration at each chiral center significantly influences the biological activity and metabolic profile of the molecule.[3]

Chromatographic Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely employed techniques for the enantioselective separation of itraconazole.[4][5] Both methods typically utilize polysaccharide-based chiral stationary phases (CSPs) due to their excellent chiral recognition capabilities for a broad range of compounds, including azole antifungals.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely accessible technique for separating itraconazole enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective.

Experimental Workflow for Chiral HPLC Separation of Itraconazole

Caption: High-level workflow for the chiral HPLC analysis of itraconazole.

Supercritical Fluid Chromatography (SFC)

SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and often superior resolution.[4][5] This technique utilizes supercritical CO2 as the primary mobile phase component.

Experimental Workflow for Chiral SFC Separation of Itraconazole

Caption: General workflow for the chiral SFC analysis of itraconazole.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful chiral separations. The following sections provide methodologies for sample preparation and chromatographic analysis.

Sample and Standard Preparation

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of itraconazole reference standard.

-

Dissolve the standard in a suitable solvent, such as a mixture of methanol (B129727) and tetrahydrofuran (B95107) (4:1, v/v), to a final concentration of 1 mg/mL.[1]

-

Further dilute the stock solution with the mobile phase to achieve a working concentration suitable for injection (e.g., 200 µg/mL).[6]

Sample Preparation from Capsules:

-

Determine the average weight of the contents of 20 itraconazole capsules.

-

Accurately weigh a portion of the capsule powder equivalent to 25 mg of itraconazole.[6]

-

Transfer the powder to a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent (e.g., methanol:hydrochloric acid, 99:1 v/v) and sonicate to dissolve the itraconazole.[6]

-

Make up the volume with the diluent.

-

Filter the solution through a 0.45 µm filter prior to injection.

Chiral HPLC Method Protocol

This protocol is a representative method for the chiral separation of itraconazole enantiomers using a polysaccharide-based CSP.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: A mixture of n-hexane and ethanol, often with a small amount of an additive like diethylamine (B46881) (DEA) to improve peak shape for basic compounds. A typical starting composition is n-hexane:ethanol (90:10, v/v) with 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and identify the peaks corresponding to the itraconazole stereoisomers based on their retention times.

-

Calculate the resolution between the enantiomeric peaks to ensure adequate separation.

Chiral SFC Method Protocol

This protocol outlines a general approach for the chiral separation of itraconazole using SFC.

-

Instrumentation: A supercritical fluid chromatography system with a UV detector and back-pressure regulator.

-

Chiral Stationary Phase: Chiralpak AD-H or a similar polysaccharide-based column.

-

Mobile Phase: Supercritical CO2 and a modifier, typically an alcohol such as methanol or ethanol. A common mobile phase is CO2:Methanol (80:20, v/v).

-

Flow Rate: 2.0 mL/min.[7]

-

Back Pressure: 20 MPa.[7]

-

Column Temperature: 35 °C.[7]

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

Procedure:

-

Equilibrate the SFC system and chiral column with the specified mobile phase and conditions.

-

Inject the prepared solutions.

-

Monitor the separation and detect the eluting enantiomers.

-

Optimize the modifier percentage, pressure, and temperature to achieve baseline separation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral separation of itraconazole, providing a basis for method development and comparison.

Table 1: Chiral HPLC Separation Data for Itraconazole Stereoisomers

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) | Resolution (Rs) | Reference |

| Chiralcel OJ-3 | Not Specified | Not Specified | Not Specified | Not Specified | ≥1.5 | [5] |

| Chiralpak AD | Hexane:Ethanol (90:10) | 1.0 | 260 | Not Specified | >1.5 | [8] |

| Lux i-Cellulose-5 | Polar Organic, Normal, and Reversed Phases | 1.0 | 230 | Not Specified | 0.37 - 8.03 | [9] |

| Lux i-Amylose-1 | Polar Organic, Normal, and Reversed Phases | 1.0 | 230 | Not Specified | 0.37 - 8.03 | [9] |

Table 2: Chiral SFC Separation Data for Itraconazole Stereoisomers

| Chiral Stationary Phase | Modifier in CO2 | Flow Rate (mL/min) | Back Pressure (MPa) | Temperature (°C) | Resolution (Rs) | Reference |

| Chiralpak AD | 40% Ethanol | 2.0 | 20 | 35 | Baseline Separation | [7] |

| Chiralpak AD | 40% Ethanol-2-propanol mixtures | 2.0 | 20 | 35 | Variable | [7] |

| Chiralcel OJ-3 | Not Specified | Not Specified | Not Specified | Not Specified | ≥1.5 | [5] |

| Polysaccharide-based | Methanol or Ethanol | 2.5 | 30-35 | 30 | Baseline Separation | [4][10] |

Conclusion

The chiral separation of itraconazole enantiomers is a critical analytical challenge in pharmaceutical development and quality control. Both HPLC and SFC, particularly when coupled with polysaccharide-based chiral stationary phases, have demonstrated excellent capabilities in resolving the four cis-stereoisomers. This guide provides a foundational understanding of the principles, workflows, and detailed protocols necessary for researchers to successfully implement and optimize these separation methods. The choice between HPLC and SFC will depend on the specific laboratory resources and the desired balance between analysis speed, resolution, and environmental impact. Careful optimization of the mobile phase composition, temperature, and pressure is essential to achieve robust and reliable enantioselective separations of itraconazole.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Itraconazole - Wikipedia [en.wikipedia.org]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijrpb.com [ijrpb.com]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Itraconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: Itraconazole (B105839), a broad-spectrum triazole antifungal agent, presents a unique analytical challenge due to its complex stereochemistry. As a 1:1:1:1 racemic mixture of four diastereomers, each with three chiral centers, its characterization requires a multi-faceted spectroscopic approach. This guide provides an in-depth examination of the spectroscopic techniques used to analyze Itraconazole, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the comprehensive analysis of this important pharmaceutical compound.

Stereochemistry of Itraconazole

Itraconazole possesses three chiral centers, resulting in eight possible stereoisomers. The commercially available drug is a racemic mixture of four cis-stereoisomers[1][2][3]. The separation and characterization of these stereoisomers are critical for understanding their individual pharmacological and toxicological profiles[4][5]. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are effective techniques for the separation of Itraconazole's stereoisomers[4][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Itraconazole. Both ¹H and ¹³C NMR are routinely employed.

¹H and ¹³C NMR Spectral Data

The proton and carbon NMR spectra of the cis and trans diastereomeric pairs of Itraconazole have been found to be identical within each series[7]. The chemical shifts provide information about the molecular structure and the sites of protonation. For instance, studies have shown that the piperazine (B1678402) nitrogen (N26) has a high proton affinity[8].

Table 1: Key ¹H NMR Signals for Itraconazole

| Proton(s) | Chemical Shift (δ, ppm) | Solvent | Reference |

| Triazole protons | 8.29, 8.37 (singlets) | Not Specified | [9] |

Table 2: Key ¹³C NMR Data for Itraconazole

| Carbon(s) | Chemical Shift (δ, ppm) | Technique | Reference |

| Various | Not specified in detail | Solid-State NMR | [10] |

Note: Detailed peak assignments for the complex Itraconazole molecule require specialized 2D NMR techniques and are often specific to the stereoisomer and solvent used.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of Itraconazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for the specific instrument and experiment.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition can be used and should be optimized as needed. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is essential for the sensitive and selective quantification of Itraconazole and its metabolites in biological matrices[11][12].

Mass Spectral Data

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for Itraconazole analysis[12][13]. Due to the presence of multiple chlorine atoms, the isotopic peak pattern is a characteristic feature in the mass spectrum[11].

Table 3: LC-MS/MS Parameters for Itraconazole Analysis

| Parameter | Value | Reference |

| Ionization Mode | Positive ESI | [13] |

| Precursor Ion (m/z) | [M+2]+ | [11] |

| Product Ions (m/z) | Analyte specific, used for quantification and qualification | [11] |

| Capillary Voltage | 3.5 kV | [11] |

| Desolvation Temperature | 500°C | [11] |

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a general procedure for the analysis of Itraconazole in plasma.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add a suitable internal standard (e.g., itraconazole-d3)[13][14].

-

Add an organic solvent with acid (e.g., acetonitrile (B52724) with formic acid) to precipitate proteins[11].

-

Vortex and centrifuge the sample.

-

Dilute the supernatant before injection.

-

-

Chromatographic Separation:

-

Use a C18 reverse-phase column for separation[11].

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 1% formic acid) and an organic component (e.g., 0.1% formic acid in acetonitrile)[11].

-

-

Mass Spectrometric Detection:

-

Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode[13].

-

Optimize the cone voltage and collision energy for the specific mass transitions of Itraconazole and its internal standard.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in the Itraconazole molecule and for studying drug-excipient interactions in formulations.

IR Spectral Data

The IR spectrum of Itraconazole exhibits characteristic absorption bands corresponding to its various functional groups.

Table 4: Characteristic FTIR Peaks of Itraconazole

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3126, 3069 | Aromatic C-H stretching | [15] |

| 2962, 2821 | Alkane C-H stretching | [15] |

| 1699 | C=O stretching | [15] |

| 1510 | Aromatic C=C stretching | [15] |

| 1450 | C-H bending | [15] |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed as a solid powder using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹)[16].

-

Data Analysis: Identify the characteristic absorption peaks and compare them with reference spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective method for the quantitative analysis of Itraconazole in bulk and pharmaceutical dosage forms.

UV-Vis Spectral Data

The UV spectrum of Itraconazole shows a characteristic absorption maximum (λmax) that can be used for its quantification. The λmax can vary slightly depending on the solvent used.

Table 5: UV Absorption Maxima of Itraconazole in Different Solvents

| Solvent | λmax (nm) | Reference |

| Chloroform | 267 | [17][18] |

| Acidic Ethanol | 262 | [19] |

| Methanol:Water (40:60) | 254 | [20] |

Experimental Protocol: UV-Vis Spectrophotometric Assay

-

Solvent Selection: Choose a suitable solvent in which Itraconazole is freely soluble and that is transparent in the wavelength range of interest (e.g., chloroform, methanol)[17][21].

-

Preparation of Standard Solutions: Prepare a stock solution of Itraconazole of known concentration. From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. The linearity for Itraconazole has been reported in the range of 1-10 µg/ml in chloroform[3][17].

-

Sample Analysis: Prepare a solution of the sample to be analyzed with a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Conclusion

The spectroscopic analysis of Itraconazole is a multi-modal process that requires the application of various techniques to fully characterize its complex structure and quantify its presence in different matrices. NMR provides detailed structural information, MS offers high sensitivity for quantification, IR is useful for functional group identification, and UV-Vis spectroscopy serves as a practical tool for routine quantitative analysis. A thorough understanding and application of these techniques are indispensable for researchers and professionals in the field of drug development and analysis.

References

- 1. jetir.org [jetir.org]

- 2. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ssi.shimadzu.com [ssi.shimadzu.com]

- 14. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : Shimadzu (Europe) [shimadzu.eu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jru-b.com [jru-b.com]

- 18. jru-b.com [jru-b.com]

- 19. Uv-visible spectrophotometric method development and validation of itraconazole in bulk and capsule formulation | International Journal of Current Research [journalcra.com]

- 20. scispace.com [scispace.com]

- 21. ijrpr.com [ijrpr.com]

Stereochemistry of Itraconazole's Antifungal Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, is a cornerstone in the management of systemic mycoses. Its clinical formulation is a racemic mixture of four cis-diastereomers. Itraconazole possesses three chiral centers, giving rise to eight possible stereoisomers.[1][2][3][4][5] This technical guide delves into the critical role of stereochemistry in the antifungal activity of itraconazole, providing a comprehensive overview of the differential activities of its stereoisomers, the underlying mechanism of action, and detailed experimental methodologies. Quantitative data is presented to facilitate direct comparison, and key pathways and workflows are visualized to enhance understanding.

Introduction: The Stereochemical Complexity of Itraconazole

Itraconazole's molecular structure contains three stereogenic centers, resulting in a total of eight stereoisomers.[1][2][3][4][5] The commercially available formulation of itraconazole is an equimolar mixture of four cis-diastereomers.[1][3] The spatial arrangement of substituents around these chiral centers significantly influences the drug's interaction with its biological target, leading to variations in antifungal potency among the different stereoisomers. Understanding these stereochemical nuances is paramount for the rational design of more effective and selective antifungal agents.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary antifungal mechanism of itraconazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[1][7] By binding to the heme iron in the active site of CYP51, itraconazole disrupts the conversion of lanosterol to ergosterol.[8][9] This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the fungal cell membrane and inhibiting fungal growth.[7][8][9]

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of itraconazole.

References

- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

(S)-(-)-Itraconazole as a Hedgehog Signaling Pathway Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly activated in adults.[1][2][3] This has led to the development of targeted therapies aimed at inhibiting this pathway. Itraconazole (B105839), an azole antifungal agent, has been identified as a potent antagonist of the Hh signaling pathway.[4][5] This document provides a comprehensive technical overview of the specific stereoisomer, (S)-(-)-itraconazole, as a Hedgehog pathway inhibitor. It details its mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed protocols for key experimental assays relevant to its study.

Introduction to the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH).[6] In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO), preventing downstream signaling.[6] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to become active.[6] Activated SMO triggers a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[6] These transcription factors then translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[6][7]

(S)-(-)-Itraconazole: Mechanism of Action

Itraconazole inhibits the Hedgehog signaling pathway by directly targeting Smoothened (SMO).[1][4][5] However, its mechanism is distinct from that of other well-known SMO antagonists like cyclopamine.[4][5] Itraconazole appears to bind to SMO at a different site, preventing the ciliary accumulation of SMO that is induced by Hh pathway activation.[4][5][8] This action is independent of its antifungal activity, which involves the inhibition of lanosterol (B1674476) 14α-demethylase in the ergosterol (B1671047) biosynthesis pathway.[4] The (-,-) stereoisomer of itraconazole has been identified as the most potent of the four stereoisomers in inhibiting the Hedgehog pathway.

Importantly, itraconazole has been shown to be effective against SMO mutants that confer resistance to other SMO antagonists, highlighting its potential for overcoming drug resistance in cancer therapy.[9][10] It has also been shown to synergize with other SMO inhibitors.[11]

Quantitative Data

The inhibitory activity of itraconazole and its enantiomers on the Hedgehog signaling pathway has been quantified in various studies. The following tables summarize key findings.

Table 1: IC50 Values for Hedgehog Pathway Inhibition

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

|---|---|---|---|---|

| Itraconazole (racemic) | Shh-Light2 | Luciferase Reporter | ~800 | [11] |

| Itraconazole (racemic) | Ptch-/- MEFs | β-galactosidase | ~900 | [11] |

| Itraconazole (racemic) | Medulloblastoma spheres | Gli1 mRNA | ~100 | [9] |

| (-,-)-Itraconazole | ASZ001 (BCC) | Gli1 mRNA | 110 | [10] |

| (+,+)-Itraconazole | ASZ001 (BCC) | Gli1 mRNA | >1000 | [10] |

| (-,+)-Itraconazole | ASZ001 (BCC) | Gli1 mRNA | 300 | [10] |

| (+,-)-Itraconazole | ASZ001 (BCC) | Gli1 mRNA | >1000 |[10] |

Table 2: Effects of Itraconazole on Cancer Cell Proliferation

| Compound | Cell Line | Assay | Effect | Reference |

|---|---|---|---|---|

| Itraconazole | Gastric Cancer Cells | CCK-8/Colony Formation | Inhibition of proliferation | [12][13] |

| Itraconazole | Endometrial Cancer Cells | Proliferation Assay | Inhibition of proliferation | [14] |

| Itraconazole | Melanoma Cells | CCK-8/Colony Formation | Inhibition of proliferation | [15] |

| Itraconazole | Breast Cancer Cells | Cytotoxicity Assay | Cytotoxic effects | [16] |

| Itraconazole | Colon Cancer Cells | Flow Cytometry/TUNEL | Induction of apoptosis | [17] |

| Itraconazole | Pancreatic Cancer Cells | Proliferation Assay | Inhibition of proliferation |[18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Hedgehog pathway inhibition. The following are protocols for key experiments.

Gli-Luciferase Reporter Assay

This assay is a standard method for quantifying Hedgehog pathway activity.[6]

Materials:

-

NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Shh-Light II cells).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% calf serum (CS), penicillin, and streptomycin.

-

Low-serum medium (e.g., DMEM with 0.5% CS).

-

Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium (Shh-CM) or Smoothened agonist (SAG)).

-

(S)-(-)-Itraconazole.

-

96-well white, clear-bottom tissue culture plates.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed Shh-Light II cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

-

Serum Starvation: Once cells are confluent, replace the growth medium with low-serum medium and incubate for 24 hours to induce primary cilia formation.

-

Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Shh-CM or a final concentration of 100 nM SAG) in the presence of varying concentrations of (S)-(-)-itraconazole or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of (S)-(-)-itraconazole to determine the IC50 value.

Gli1 mRNA Expression Analysis by qPCR

This method directly measures the transcript levels of a key Hedgehog pathway target gene.[19]

Materials:

-

Cancer cell line of interest.

-

Appropriate cell culture medium and supplements.

-

(S)-(-)-Itraconazole.

-

6-well plates.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB).

-

qPCR instrument.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of (S)-(-)-itraconazole or vehicle control for a predetermined time (e.g., 24-48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for GLI1 and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of GLI1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Cellular Proliferation Assay (MTT/CCK-8)

These colorimetric assays are used to assess the effect of (S)-(-)-itraconazole on cell viability and proliferation.[20]

Materials:

-

Cancer cell line of interest.

-

Appropriate cell culture medium and supplements.

-

(S)-(-)-Itraconazole.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of (S)-(-)-itraconazole or vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours).

-

Reagent Addition:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.

-

CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[20]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the IC50 value.

Immunofluorescence for Smoothened Ciliary Localization

This technique visualizes the effect of (S)-(-)-itraconazole on the localization of SMO to the primary cilium.

Materials:

-

NIH/3T3 cells or other suitable cell line.

-

Glass coverslips or chamber slides.

-

Serum-free medium.

-

Hedgehog pathway agonist (e.g., SAG).

-

(S)-(-)-itraconazole.

-

4% paraformaldehyde (PFA) in PBS for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Primary antibodies: anti-Smoothened and anti-acetylated tubulin (a ciliary marker).

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear staining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips. Induce cilia formation by serum starvation for 24 hours. Treat the cells with a Hedgehog agonist with or without (S)-(-)-itraconazole for a specified time (e.g., 2-4 hours).

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash with PBS, stain with DAPI, and mount the coverslips on microscope slides using mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope. Analyze the images for the presence or absence of SMO signal within the primary cilia.

Visualizations

Hedgehog Signaling Pathway

Caption: Canonical Hedgehog Signaling Pathway.

Mechanism of (S)-(-)-Itraconazole Inhibition

References

- 1. Activation of Cilia-Independent Hedgehog/GLI1 Signaling as a Novel Concept for Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]

- 4. The Immunofluorescence-Based Detection of Hedgehog Pathway Components in Primary Cilia of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. escholarship.org [escholarship.org]

- 7. pnas.org [pnas.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. web.stanford.edu [web.stanford.edu]

- 10. en.bio-protocol.org [en.bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. Characterization of Smoothened Phosphorylation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Cilia-associated oxysterols activate Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. usiena-air.unisi.it [usiena-air.unisi.it]

- 19. benchchem.com [benchchem.com]

- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

The Antiangiogenic Properties of Itraconazole: A Deep Dive into Foundational Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Itraconazole (B105839), a triazole antifungal agent, has emerged as a promising antiangiogenic agent with the potential for repurposing as an anticancer therapeutic. This technical guide delves into the foundational research that has elucidated the antiangiogenic effects of itraconazole, providing a comprehensive overview of its mechanisms of action, detailed experimental protocols from key studies, and a quantitative summary of its in vitro and in vivo efficacy.

Core Mechanisms of Antiangiogenic Action

Itraconazole exerts its antiangiogenic effects through a multi-targeted approach, primarily by inhibiting the Hedgehog (Hh) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, which are fundamental processes in angiogenesis.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a pivotal role in embryonic development and is aberrantly activated in many cancers, contributing to tumor growth and angiogenesis. Itraconazole inhibits the Hh pathway by directly binding to and antagonizing the Smoothened (SMO) receptor, a key transmembrane protein in the pathway. This inhibition prevents the downstream activation of GLI transcription factors, which regulate the expression of pro-angiogenic genes.[1][2]

Inhibition of the mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. In endothelial cells, mTOR signaling is critical for angiogenesis. Itraconazole has been shown to inhibit the mTOR pathway, though the exact mechanism is multifaceted.[3] One proposed mechanism involves the disruption of intracellular cholesterol trafficking. Itraconazole can interfere with the function of the lysosomal protein Niemann-Pick C1 (NPC1), leading to the accumulation of cholesterol in lysosomes. This disruption in cholesterol homeostasis has been linked to the inhibition of mTOR activation.[4]

Another identified target of itraconazole is the voltage-dependent anion channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[5] By binding to VDAC1, itraconazole is thought to perturb mitochondrial metabolism, leading to an increase in the AMP:ATP ratio. This activates AMP-activated protein kinase (AMPK), a known inhibitor of mTOR.

Quantitative Data on Antiangiogenic Effects

The antiangiogenic efficacy of itraconazole has been quantified in numerous preclinical studies. The following tables summarize key data from this research.

Table 1: In Vitro Inhibition of Endothelial Cell Proliferation by Itraconazole

| Cell Line | Assay Method | IC50 (µM) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | [3H]-thymidine incorporation | ~0.15 | (Nacev & Liu, 2011) |

| HUVEC | CCK-8 assay | ~2.0 (for HemECs) | |

| HUVEC | Not Specified | <0.7 |

Table 2: In Vivo Tumor Growth Inhibition and Microvessel Density Reduction by Itraconazole

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reduction in Microvessel Density (%) | Reference |

| Non-Small Cell Lung Cancer (LX-14) | 75 mg/kg itraconazole twice daily | 72 | 61 | [6] |

| Non-Small Cell Lung Cancer (LX-7) | 75 mg/kg itraconazole twice daily | 79 | 56 | [6] |

| Oral Squamous Cell Carcinoma (PDX model) | Not specified | Significant impedance | Reduction in Ki-67 expression | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiangiogenic effects of itraconazole.

Endothelial Cell Proliferation Assay (CCK-8)

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

Serum Starvation: After seeding, cells are serum-starved for 24 hours to synchronize their cell cycles.

-

Itraconazole Treatment: Itraconazole, dissolved in DMSO, is added to the cells at various concentrations. The final DMSO concentration should not exceed 0.1%. A vehicle control (0.1% DMSO) is also included.

-

Incubation: Cells are incubated with itraconazole for 24, 48, or 72 hours.

-

CCK-8 Assay: After the incubation period, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 2 hours at 37°C.

-

Absorbance Measurement: The optical density at 450 nm is measured using a microplate reader to determine cell viability.

In Vitro Tube Formation Assay

-

Matrigel Coating: 96-well plates are coated with Matrigel, which is allowed to solidify at 37°C for 30-60 minutes.[7]

-

Cell Seeding: HUVECs are harvested and resuspended in endothelial basal medium. A single-cell suspension of 1 x 10⁶ cells/ml is prepared.[7]

-

Treatment and Seeding: The cell suspension is diluted in the presence or absence of itraconazole and angiogenic mediators. 100 µl of the cell suspension is then added to each well of the Matrigel-coated plate.[7]

-

Incubation: The plate is incubated for an appropriate time (typically 4-18 hours) to allow for tube formation.

-

Visualization and Quantification: Tube formation can be visualized using a phase-contrast microscope. For quantification, cells can be stained with Calcein AM, and the tube length and number of junctions can be analyzed using imaging software.[8]

Boyden Chamber (Transwell) Migration Assay

-

Chamber Setup: A Transwell insert with a porous membrane (typically 8 µm pores) is placed in a well of a 24-well plate. The lower chamber is filled with endothelial basal medium containing a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF).

-

Cell Seeding: HUVECs are resuspended in basal media with or without itraconazole and seeded into the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a period of 4-24 hours to allow for cell migration through the membrane.[9]

-

Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with a dye such as crystal violet. The number of migrated cells is then counted under a microscope in several random fields. Alternatively, the total DNA content of migratory cells can be quantified.[9]

Western Blot Analysis of mTOR Pathway Inhibition

-

Cell Lysis: HUVECs are treated with itraconazole for the desired time. The cells are then washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.[11]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated S6 Kinase (p-S6K), total S6K, and a loading control like GAPDH. Recommended antibody dilutions should be optimized according to the manufacturer's datasheet.

-

Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection reagent.

In Vivo Xenograft Model

-

Tumor Cell Implantation: Human cancer cells (e.g., non-small cell lung cancer or oral squamous cell carcinoma) are subcutaneously injected into immunodeficient mice.[4][6]

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Itraconazole is typically administered orally.

-

Tumor Volume Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[4]

-

Microvessel Density Analysis: At the end of the study, tumors are excised, and microvessel density can be assessed by immunohistochemical staining for endothelial cell markers such as CD31.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by itraconazole and a typical experimental workflow for its evaluation.

Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

Caption: Itraconazole inhibits the mTOR signaling pathway through multiple mechanisms.

Caption: A typical experimental workflow for evaluating the antiangiogenic effects of itraconazole.

References

- 1. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Itraconazole inhibits proliferation, induces apoptosis, and reduces angiogenesis of hemangioma endothelial cells by downregulating the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biomol.com [biomol.com]

- 9. ptglab.com [ptglab.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Dissolving (S)-(-)-Itraconazole in DMSO for In Vitro Assays

Introduction

(S)-(-)-Itraconazole is a triazole antifungal agent that is also recognized as a potent inhibitor of the Hedgehog (Hh) signaling pathway and angiogenesis.[1][2][3] Its primary antifungal mechanism involves the inhibition of the fungal cytochrome P450 enzyme 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] In cancer research, Itraconazole's ability to antagonize the Hh pathway by targeting the Smoothened (Smo) protein makes it a valuable tool for studying cellular proliferation and development.[2][6]

Like many hydrophobic molecules, Itraconazole has extremely low aqueous solubility (<1 µg/mL), posing a significant challenge for its use in aqueous-based in vitro assays.[7][8] Dimethyl sulfoxide (B87167) (DMSO) is a strong, water-miscible organic solvent commonly used to prepare concentrated stock solutions of such compounds for biological experiments. This document provides a detailed protocol for the solubilization of (S)-(-)-Itraconazole in DMSO and its subsequent use in in vitro settings.

Physicochemical Properties and Solubility Data

A summary of the key properties of (S)-(-)-Itraconazole is provided below. Solubility in DMSO can vary between suppliers and based on the specific solid-state form of the compound.

| Property | Value | Source(s) |

| CAS Number | 84625-61-6 | [9] |

| Molecular Formula | C35H38Cl2N8O4 | [9] |

| Molecular Weight | 705.63 g/mol | |

| Appearance | Crystalline solid / White powder | [9] |

| Solubility in DMSO | Ranging from ~0.5 mg/mL to >10 mg/mL | [1][9] |

| Storage (Solid) | -20°C or 2-8°C | [9] |

| Storage (in DMSO) | ≥ 4 years at -20°C | [1][9] |

Experimental Protocol: Preparation of Itraconazole Stock Solution

This protocol details the steps for preparing a concentrated stock solution of (S)-(-)-Itraconazole in DMSO.

1. Materials

-

(S)-(-)-Itraconazole powder (≥95% purity)[9]

-

Anhydrous/Biotechnology Grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heating block (optional)

-

Ultrasonic bath (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Safety Precautions

-

Itraconazole should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin or eyes.[9]

-

Handle the powder in a chemical fume hood or a well-ventilated area.

-

Wear appropriate PPE throughout the procedure.

-

Consult the Safety Data Sheet (SDS) for complete safety information before use.

3. Procedure for Preparing a 10 mM Stock Solution

(Note: The molecular weight of Itraconazole is 705.63 g/mol . A 10 mM solution corresponds to 7.06 mg/mL. Based on reported solubility data, this concentration is achievable.[1])

-

Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh 7.06 mg of (S)-(-)-Itraconazole powder into the container.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO to the container with the Itraconazole powder.

-

Dissolution:

-

Cap the container securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, the following steps can be taken to aid dissolution:

-

-

Sterilization (Optional): If required for the assay (e.g., cell culture), filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile container.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solution in DMSO is stable for several months to years when stored properly.[1][9]

4. Preparation of Working Solutions

For in vitro assays, the DMSO stock solution must be diluted into an aqueous medium (e.g., cell culture media, buffer). It is critical to keep the final concentration of DMSO in the assay low (typically <0.5%, and ideally <0.1%) as it can have physiological effects on cells.[10][9]

-

Perform serial dilutions of the 10 mM stock solution in the final assay medium to achieve the desired working concentrations.

-

Always add the Itraconazole-DMSO solution to the aqueous medium while vortexing or mixing to facilitate dispersion and prevent precipitation.

-

Prepare a vehicle control for all experiments containing the same final concentration of DMSO as the highest Itraconazole concentration tested.

Visualization of Experimental Workflow and Mechanism

Itraconazole Stock Solution Preparation Workflow

The following diagram outlines the workflow for preparing an Itraconazole stock solution.

Caption: Workflow for dissolving Itraconazole in DMSO.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Itraconazole inhibits the Hedgehog (Hh) signaling pathway by acting on the transmembrane protein Smoothened (Smo), independently of the Patched (Ptch) receptor. This prevents the activation of Gli transcription factors, thereby blocking the expression of Hh target genes.[2][3][6]

Caption: Itraconazole inhibits the Hedgehog pathway via Smoothened.

References

- 1. apexbt.com [apexbt.com]

- 2. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for (S)-(-)-Itraconazole in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a triazole antifungal agent, has garnered significant interest for its potent anti-cancer properties, primarily attributed to its ability to inhibit the Hedgehog (Hh) signaling pathway and angiogenesis. Itraconazole exists as a mixture of stereoisomers. This document focuses on the application of the specific stereoisomer, (S)-(-)-Itraconazole, in relevant cell-based assays. (S)-(-)-Itraconazole comprises two diastereomers: (-)-2S,4R,2'S-Itraconazole and (-)-2S,4R,2'R-Itraconazole. These notes provide an overview of its mechanisms of action and detailed protocols for assessing its efficacy in vitro.

Mechanisms of Action